

Application Notes and Protocols: Pentachloroethane as a Non-Polar Solvent in Spectroscopy

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Compound of Interest

Compound Name: **Pentachloroethane**

Cat. No.: **B166500**

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Introduction

Pentachloroethane (C_2HCl_5) is a dense, non-flammable, colorless liquid with a chloroform-like odor.^[1] Its non-polar nature and ability to dissolve a variety of oils and greases have led to its use as a solvent in various industrial applications. In the realm of spectroscopy, **pentachloroethane** can serve as a valuable non-polar solvent for the analysis of hydrophobic and non-polar compounds, offering an alternative to more common solvents like chloroform and carbon tetrachloride. These notes provide an overview of its applications in NMR, IR, and UV-Vis spectroscopy, along with recommended experimental protocols.

Properties of Pentachloroethane

A thorough understanding of the physical and chemical properties of **pentachloroethane** is essential for its effective and safe use in spectroscopic applications.

Table 1: Physical and Chemical Properties of **Pentachloroethane**

Property	Value	Reference
Chemical Formula	C_2HCl_5	
Molecular Weight	202.3 g/mol	
Appearance	Colorless liquid	[1]
Odor	Sweetish, chloroform-like	
Boiling Point	161-162 °C	
Melting Point	-29 °C	
Density	1.67 g/cm³	
Solubility in Water	0.05% (20°C)	
Refractive Index	1.5025 at 20°C	[2]

Safety Precautions

Pentachloroethane is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated laboratory fume hood.

- Hazards: Toxic by inhalation and ingestion.[\[1\]](#) Can cause irritation to the skin, eyes, and respiratory system.[\[3\]](#) May damage the liver and kidneys.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid breathing vapors. Ensure adequate ventilation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and metals.[\[2\]](#)

Applications in Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Pentachloroethane can be a suitable solvent for 1H and ^{13}C NMR spectroscopy when analyzing non-polar compounds that have poor solubility in common deuterated solvents.

Since deuterated **pentachloroethane** is not readily available, spectra are typically acquired in the protonated form, which requires solvent signal suppression techniques.

Advantages:

- Good solvating power for non-polar analytes.
- Its single proton signal at approximately 6.1 ppm (in CDCl_3) is in a region that may not interfere with signals from the analyte of interest.

Limitations:

- The strong residual solvent peak can obscure underlying analyte signals.
- The lack of a deuterium signal means an external lock or no lock must be used, which can affect the magnetic field stability.

Infrared (IR) Spectroscopy

As a chlorinated hydrocarbon, **pentachloroethane** has a relatively simple IR spectrum with transparent regions that can be advantageous for analyzing solutes. It can be used as a solvent for liquid-phase IR analysis of non-polar compounds.

Advantages:

- Offers transparency in regions where other common solvents like chloroform have significant absorption.
- Its high boiling point makes it suitable for variable temperature studies.

Limitations:

- It has characteristic C-H and C-Cl stretching and bending vibrations that will be present in the spectrum. A background spectrum of the solvent must be acquired and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Pentachloroethane's utility in UV-Vis spectroscopy is dependent on its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. A critical parameter for any UV-Vis solvent is its "UV cutoff," the wavelength below which the solvent itself absorbs strongly.

UV Cutoff: The specific UV cutoff wavelength for **pentachloroethane** is not readily available in common solvent property databases.^{[4][5][6][7]} Chlorinated solvents like chloroform and dichloromethane have UV cutoffs of 245 nm and 233 nm, respectively.^{[4][6]} It is reasonable to expect that **pentachloroethane** will have a UV cutoff in a similar range.

Recommendation: Before using **pentachloroethane** for UV-Vis analysis, it is imperative to experimentally determine its usable wavelength range. This can be done by running a baseline scan of the pure solvent in the spectrophotometer against a reference (typically air or a matched cuvette). The wavelength at which the absorbance rises sharply is the practical cutoff for its use.

Experimental Protocols

General Solvent Selection Workflow

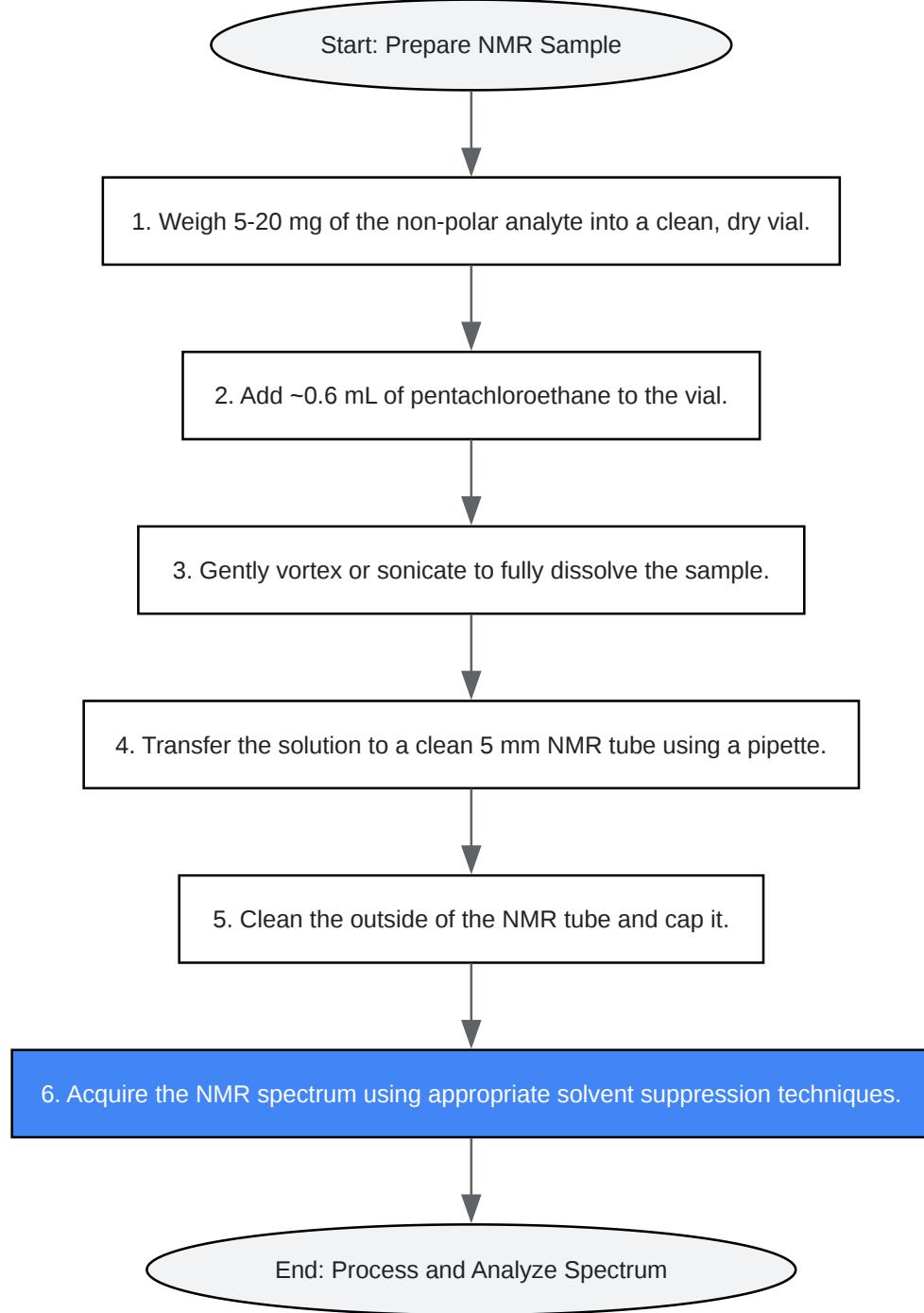
The following diagram illustrates a general workflow for selecting a suitable non-polar solvent for spectroscopic analysis.

Caption: A logical workflow for selecting a suitable non-polar solvent.

Protocol for NMR Sample Preparation

This protocol is adapted for using a non-deuterated solvent like **pentachloroethane**.

Protocol for NMR Sample Preparation with Pentachloroethane

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Caption: Step-by-step workflow for NMR sample preparation.

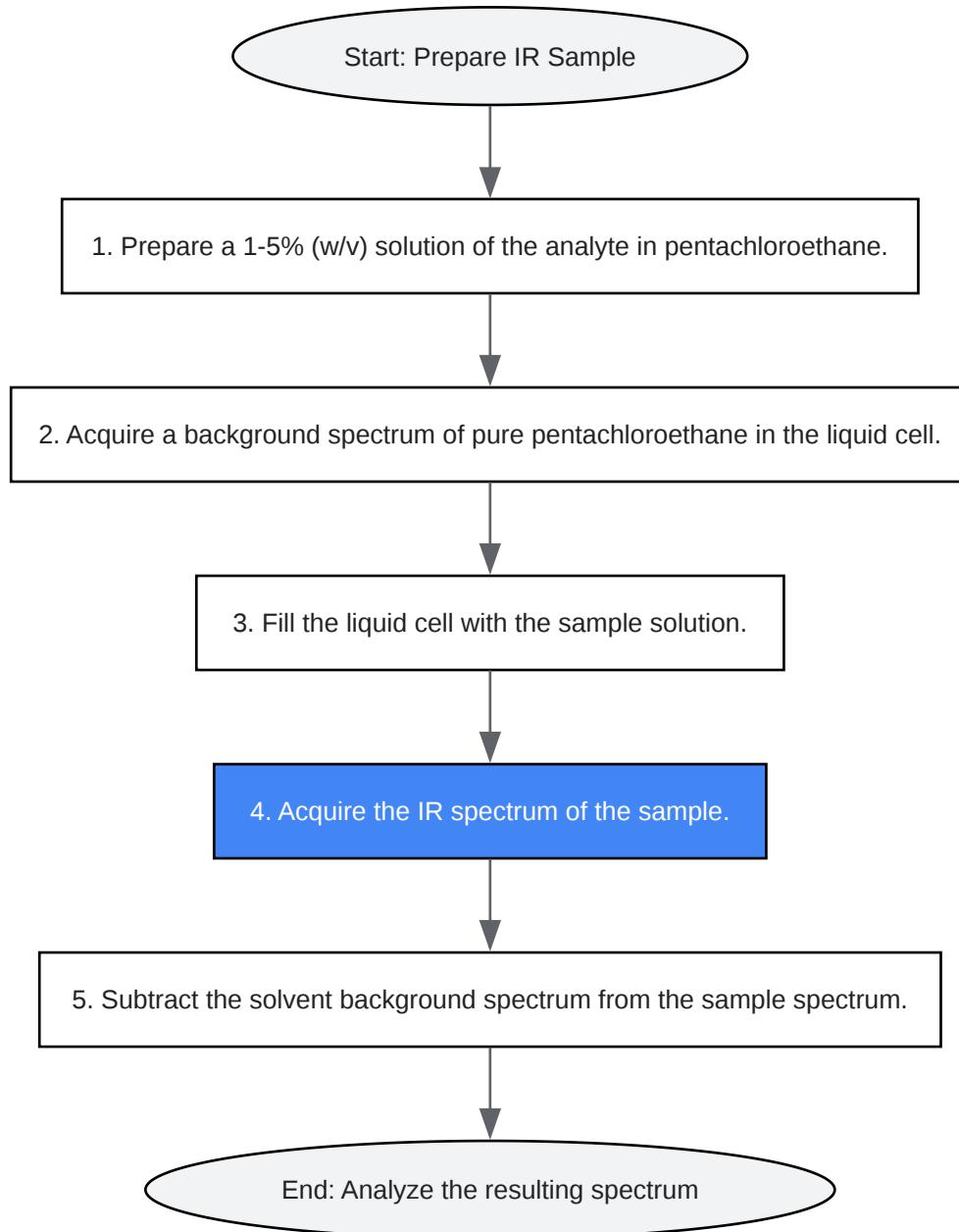
Instrumentation Parameters:

- Lock: Since the solvent is not deuterated, an external lock or no lock should be used. If no lock is used, be aware of potential magnetic field drift over long acquisitions.
- Solvent Suppression: Employ a solvent suppression technique such as presaturation to minimize the intensity of the residual **pentachloroethane** proton signal.
- Shimming: Perform shimming on the solvent signal to optimize magnetic field homogeneity.

Protocol for IR Sample Preparation (Liquid Cell)

This protocol describes the use of **pentachloroethane** for solution-phase IR spectroscopy.

Protocol for IR Sample Preparation with Pentachloroethane

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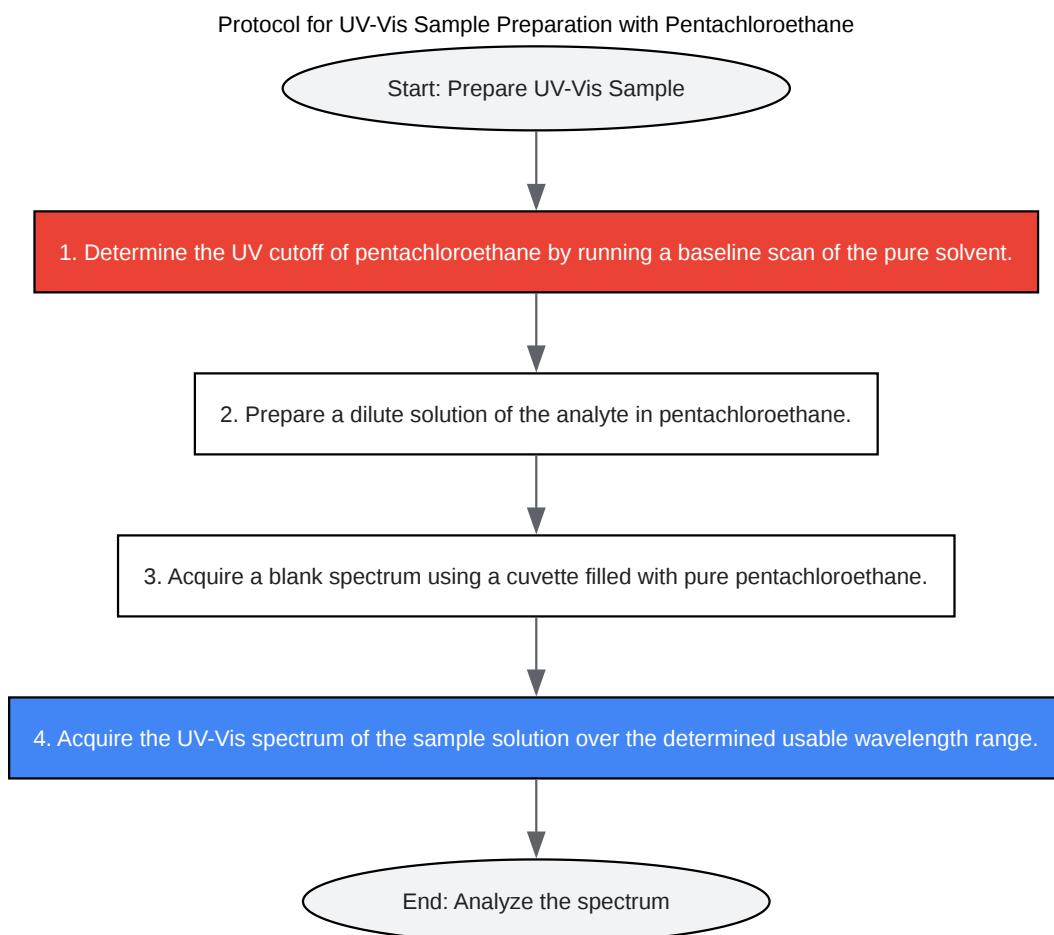
Caption: Step-by-step workflow for IR sample preparation.

Cell and Material Considerations:

- Use a liquid cell with windows that are transparent in the infrared region of interest and are not reactive with chlorinated solvents (e.g., NaCl, KBr, CaF₂).
- Ensure the cell path length is appropriate for the concentration of the sample to avoid detector saturation.

Protocol for UV-Vis Sample Preparation

This protocol outlines the steps for using **pentachloroethane** as a solvent in UV-Vis spectroscopy, including the critical step of determining its usable wavelength range.



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Caption: Step-by-step workflow for UV-Vis sample preparation.

Cuvette Selection:

- Use quartz cuvettes for measurements in the UV region, as glass or plastic cuvettes will absorb UV light.

Data Presentation

The following table summarizes the key spectroscopic considerations for using **pentachloroethane** as a solvent.

Table 2: Spectroscopic Data for **Pentachloroethane**

Spectroscopic Technique	Key Solvent Peaks / Properties	Remarks
¹ H NMR	~6.1 ppm (in CDCl ₃)	Single proton resonance. Solvent suppression is necessary.
¹³ C NMR	Two signals expected	The two carbon environments will have distinct chemical shifts.
IR Spectroscopy	C-H and C-Cl stretching and bending vibrations	A background spectrum of the pure solvent is required for subtraction.
UV-Vis Spectroscopy	UV Cutoff: Not readily available	Must be experimentally determined before use. Expected to be in the range of other chlorinated solvents (230-250 nm).

Conclusion

Pentachloroethane can be a useful non-polar solvent for spectroscopic analysis, particularly for compounds that are not soluble in more common solvents. Its application in NMR and IR spectroscopy is relatively straightforward, provided that appropriate background subtraction or solvent suppression techniques are employed. For UV-Vis spectroscopy, the experimental determination of its UV cutoff is a critical prerequisite. Due to its toxicity, strict adherence to safety protocols is essential when handling **pentachloroethane**.

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